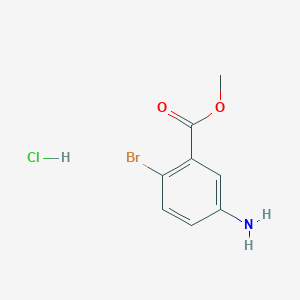

Methyl 5-amino-2-bromobenzoate hydrochloride

Description

Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 1803581-93-2) is a halogenated aromatic ester with the molecular formula C₈H₈BrNO₂·HCl and a molecular weight of 266.52 g/mol (calculated from the formula). It features a benzoate ester core substituted with an amino group at the 5-position and a bromine atom at the 2-position, with the hydrochloride salt enhancing its solubility and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent .

Properties

IUPAC Name |

methyl 5-amino-2-bromobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLXPFZLNOUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-93-2 | |

| Record name | methyl 5-amino-2-bromobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Methyl Benzoate Derivatives

- Reagents and Conditions: Bromination is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often catalyzed by Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate electrophilic aromatic substitution (EAS).

- Solvent and Temperature: Common solvents include dichloromethane (DCM) or concentrated sulfuric acid. Temperature control is critical, often maintained between 0°C to 65°C, to ensure regioselectivity and minimize polybromination.

- Regioselectivity: The amino group strongly directs bromination to the ortho and para positions, but steric effects from other substituents (e.g., methyl groups) influence the exact position of bromine substitution.

Introduction of the Amino Group

- Nitration-Reduction Route: Starting from methyl 2-bromobenzoate, nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the 5-position. Subsequent reduction using tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation converts the nitro group to an amino group.

- Direct Amination: Alternatively, reduction of a nitro precursor or substitution reactions on halogenated intermediates can install the amino group directly.

- Reduction Conditions: Reduction is typically performed in aqueous ethanol with iron powder and concentrated hydrochloric acid at 85–90°C for 3–4 hours, followed by filtration and extraction.

Formation of Hydrochloride Salt

- The free base methyl 5-amino-2-bromobenzoate is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, enhancing solubility and stability for storage and further use.

Representative Preparation Method (Adapted from Patent CN114105790A)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | Dissolve starting methyl benzoate in concentrated H₂SO₄ (98%, 2.5–3× mass), add NBS (1:1.1–1.2 molar ratio), react at 55–65°C for 3–4 h | Formation of methyl 2-bromo derivative with high regioselectivity |

| 2 | Reduction | Dissolve brominated intermediate in water:ethanol (1:8 v/v), add concentrated HCl (36–38%, molar ratio 1:0.11–0.12) and Fe powder (1:2.5–3 molar ratio), heat at 85–90°C for 3–4 h | Reduction of nitro to amino group |

| 3 | Isolation | Filter hot through diatomite, extract with ethyl acetate, concentrate under reduced pressure, purify by column chromatography | Obtain pure methyl 5-amino-2-bromobenzoate |

| 4 | Salt Formation | Treat free base with concentrated HCl to form hydrochloride salt | Stable hydrochloride salt suitable for pharmaceutical intermediates |

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination agent | N-Bromosuccinimide (NBS) | Preferred for regioselectivity over Br₂ |

| Bromination temperature | 55–65°C | Controlled to avoid polybromination |

| Solvent for bromination | Concentrated sulfuric acid (98%) | Acts as both solvent and catalyst |

| Molar ratio (substrate:NBS) | 1:1.1–1.2 | Slight excess of NBS ensures complete bromination |

| Reduction agent | Fe powder + concentrated HCl | Mild and selective reduction |

| Reduction solvent | Water:ethanol (1:8 v/v) | Facilitates solubility and reaction efficiency |

| Reduction temperature | 85–90°C | Optimal for reduction without side reactions |

| Reduction time | 3–4 hours | Ensures complete conversion |

| Yield (overall) | >80% (two-step yield) | High yield reported in literature |

Research Findings and Analytical Insights

- Yield and Purity: The described method yields methyl 5-amino-2-bromobenzoate with high purity (>95%) and good overall yield (>80%) across bromination and reduction steps.

- Regioselectivity: Use of NBS in concentrated sulfuric acid favors bromination at the 2-position adjacent to the ester group, while amino substitution is introduced at the 5-position through controlled nitration and reduction.

- Scalability: The process uses inexpensive reagents and mild conditions, making it suitable for scale-up in industrial applications.

- Characterization: Products are typically characterized by NMR (¹H and ¹³C), IR spectroscopy (noting ester C=O at ~1720 cm⁻¹ and N-H stretches), and mass spectrometry confirming molecular weight and substitution pattern.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 5-amino-2-bromobenzoate hydrochloride can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like hydrogen peroxide.

Esterification and Hydrolysis: The methyl ester group can undergo esterification or hydrolysis reactions. Hydrolysis can be performed using acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate.

Oxidation: Hydrogen peroxide or potassium permanganate.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

Oxidation Products: Oxidized derivatives of the amino group.

Hydrolysis Products: 5-amino-2-bromobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 5-amino-2-bromobenzoate hydrochloride is being investigated for its potential as a pharmaceutical agent. Its unique chemical structure allows it to act as a building block in the synthesis of novel drugs, particularly for conditions such as diabetes and viral infections. Ongoing research focuses on its role in developing SGLT2 inhibitors and antiviral agents targeting hepatitis B virus (HBV) .

2. Antimicrobial Activity

Research indicates that related compounds exhibit significant antibacterial properties. This compound has shown activity against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for these bacteria are summarized in the following table:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 75 | Staphylococcus aureus |

| Methyl 5-amino-2-chlorobenzoate | 100 | Escherichia coli |

| Ethyl 4-aminobenzoate | 150 | Klebsiella pneumoniae |

These findings suggest potential applications in developing new antimicrobial agents .

3. Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity across various cell lines, with CC₅₀ values greater than 80 µM. This indicates a favorable safety profile for therapeutic applications .

Case Studies

1. Antiviral Activity

A notable study synthesized this compound as an intermediate for developing antiviral agents targeting HBV. The compound demonstrated promising EC₅₀ values ranging from 1.1 to 7.7 µM, indicating effectiveness against viral replication while maintaining low cytotoxicity .

2. Pharmaceutical Applications

Current research is exploring the use of this compound as a precursor for synthesizing novel pharmaceuticals, particularly focusing on enhancing bioactivity and pharmacokinetic properties through structural modifications .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

The structural analogs of methyl 5-amino-2-bromobenzoate hydrochloride include positional isomers with variations in substituent placement. Key examples from the Combi-Blocks catalog () are:

| Compound Name | CAS Number | Substituent Positions | Purity | Key Features |

|---|---|---|---|---|

| Methyl 4-amino-3-bromobenzoate | 106896-49-5 | Amino (4), Br (3) | 98% | Lower steric hindrance; bromine at meta position relative to ester |

| Methyl 3-amino-4-bromobenzoate hydrochloride | 1881329-90-3 | Amino (3), Br (4) | 95% | Hydrochloride salt improves solubility; bromine adjacent to ester |

| Methyl 3-amino-5-bromobenzoate hydrochloride | 1881330-74-0 | Amino (3), Br (5) | 95% | Bromine at para position relative to amino group |

Key Differences :

- Solubility: Hydrochloride salts (target, YF-3380, YF-3381) exhibit enhanced aqueous solubility compared to non-salt forms (e.g., AN-2780) .

Halogen and Functional Group Variations

Compounds with alternative halogens or functional groups provide insights into substituent effects:

Chlorinated Analogs ()

- 5-Amino-6-chloro-o-cresol: Lacks the ester group, limiting its utility in esterification or coupling reactions.

Fluorinated Derivatives ()

- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-(methoxymethyl)benzene : Fluorine substituents increase electronegativity and metabolic stability but reduce polarizability compared to bromine.

Key Insight: Bromine’s balance of electronegativity and leaving-group aptitude makes this compound more versatile in catalysis than chloro or fluoro analogs .

Salt Form Comparisons

- 5-Amino-2-Methylbenzothiazole Dihydrochloride (): The dihydrochloride salt offers higher solubility than mono-hydrochloride salts but may introduce challenges in pH-sensitive reactions.

- ACNU Hydrochloride (): A nitrosourea antitumor agent with a pyrimidine moiety; its hydrochloride salt aids in tissue distribution, contrasting with methyl 5-amino-2-bromobenzoate’s role as a non-therapeutic intermediate.

Pharmacokinetic Considerations (Indirect Evidence)

For instance, bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, affecting absorption .

Biological Activity

Methyl 5-amino-2-bromobenzoate hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C8H8BrN O2·HCl

- Molecular Weight : 230.06 g/mol

- IUPAC Name : Methyl 5-amino-2-bromobenzoate

- CAS Number : 6942-37-6

Target Enzymes and Pathways

The primary biological activity of this compound involves its role as an inhibitor of the enzyme PqsD in Pseudomonas aeruginosa, a bacterium known for causing serious infections, particularly in immunocompromised patients. The PqsD enzyme is crucial for the biosynthesis of the signaling molecule PQS (Pseudomonas Quinolone Signal), which plays a significant role in the quorum sensing system of this pathogen.

Biochemical Interactions

The compound interacts with PqsD by binding to its active site, leading to the inhibition of PQS production. This disruption in signaling reduces virulence and biofilm formation in Pseudomonas aeruginosa, potentially enhancing the efficacy of antibiotic treatments against infections caused by this organism.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits quorum sensing in laboratory settings. For instance, studies have shown that at lower concentrations, the compound significantly reduces biofilm formation without exhibiting cytotoxic effects on mammalian cells.

In Vivo Studies

In animal models, varying dosages of this compound were tested for their efficacy in combating Pseudomonas aeruginosa infections. Results indicated that lower doses were effective in reducing bacterial load while maintaining a favorable safety profile.

Applications in Research and Medicine

This compound has several applications across different fields:

- Antimicrobial Research : Its role as a PqsD inhibitor makes it a candidate for developing new antimicrobial agents against Pseudomonas aeruginosa infections.

- Drug Development : The compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds, particularly those targeting bacterial infections.

- Biochemical Studies : It is utilized in studying enzyme interactions and cellular processes related to quorum sensing mechanisms.

Case Study 1: Quorum Sensing Inhibition

A study conducted by researchers evaluated the efficacy of this compound against biofilm-forming strains of Pseudomonas aeruginosa. The results showed that treatment with the compound led to a significant decrease in biofilm biomass compared to untreated controls, highlighting its potential as a therapeutic agent.

Case Study 2: Safety Profile Assessment

In another study assessing the safety profile of this compound, various dosages were administered to laboratory animals. The findings indicated no significant adverse effects at therapeutic levels, suggesting its potential for clinical use.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits PqsD enzyme in Pseudomonas aeruginosa |

| Antimicrobial Activity | Reduces virulence and biofilm formation |

| Dosage Effects | Effective at low doses with minimal toxicity |

| Applications | Antimicrobial research, drug development, biochemical studies |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 5-amino-2-bromobenzoate hydrochloride in the lab?

- Methodological Answer : The synthesis typically involves bromination of methyl 5-aminobenzoate derivatives. A critical step is protecting the amine group (e.g., via acetylation) to prevent side reactions during bromination. After bromination, deprotection and subsequent hydrochloride salt formation are performed. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to avoid over-bromination or decomposition. For example, bromine in acetic acid or N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–25°C) are common approaches .

- Analytical Validation : Confirm product purity using HPLC (C18 column, methanol/water mobile phase) and characterize via ¹H/¹³C NMR to verify bromine substitution at the 2-position and ester/amine functionality .

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocol : Use impervious gloves (nitrile), sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store at –20°C in airtight, light-resistant containers to minimize degradation. In case of accidental exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

- Conflict Analysis : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from residual solvents, salt forms, or tautomerism. Use deuterated DMSO (DMSO-d6) to stabilize the hydrochloride salt and reduce solvent interference. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

- Case Study : In a 2020 study, conflicting IR carbonyl peaks (ester vs. acid) were resolved by confirming the absence of free carboxylic acid via pH-dependent solubility tests .

Q. What strategies mitigate side reactions during bromination of methyl 5-aminobenzoate precursors?

- Optimization Approach :

- Catalyst Selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve regioselectivity by stabilizing intermediates, reducing polybrominated byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromine solubility but may require lower temperatures (0–5°C) to suppress hydrolysis of the ester group .

- Yield Improvement : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and isolate intermediates before proceeding to hydrochloride formation .

Q. How does this compound interact with biological systems in preclinical studies?

- Experimental Design :

- In Vitro : Assess serotonin receptor binding affinity using radioligand displacement assays (e.g., 5-HT₃R transfected HEK293 cells). Compare with structurally similar inhibitors like PCPA methyl ester hydrochloride, which reduces central serotonin levels by 50–85% in murine models .

- In Vivo : Administer doses (e.g., 100–500 mg/kg, oral/IP) to evaluate pharmacokinetics (plasma half-life via LC-MS) and CNS penetration (brain-to-plasma ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.